3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
pyrazin-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-12-17-5-6-18-13)23-10-8-22(9-11-23)14-2-3-15(21-20-14)24-7-1-4-19-24/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWHSLEADHYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures that include the formation of intermediate compounds. One common synthetic route involves the reaction of pyrazine-2-carboxylic acid with piperazine to form the pyrazine-2-carbonyl piperazine intermediate. This intermediate is then reacted with 6-chloropyridazine and 1H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of tuberculosis treatment, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Biological Activity
The compound 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 255.3 g/mol. The structure consists of a pyridazine core substituted with a pyrazine carbonyl piperazine and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₇O |
| Molecular Weight | 255.3 g/mol |
| IUPAC Name | This compound |
| SMILES | Nc1c[nH]nc1C(=O)N2CCN(CC2)c1cnccn1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Core : The pyridazine ring is synthesized through the condensation of hydrazine with appropriate dicarbonyl compounds.
- Substitution Reactions : The piperazine moiety is introduced via nucleophilic substitution with pyrazine derivatives under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in neurotransmitter metabolism. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the breakdown of neurotransmitters such as serotonin and dopamine.
Case Studies and Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
-
Inhibition of Monoamine Oxidase :
- A study demonstrated that derivatives similar to this compound exhibited potent inhibition of MAO-A and MAO-B, with IC50 values indicating high selectivity for MAO-B, making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease .
- The reversible nature of the inhibition was confirmed through dialysis recovery studies, showing significant reversibility compared to irreversible inhibitors .
- Cytotoxicity Studies :
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often prepared by reacting chloropyridazine intermediates with piperazine or pyrazole precursors under reflux in aprotic solvents like DMF or THF. Optimization includes adjusting temperature (e.g., 80–120°C), stoichiometry of reactants (e.g., 1:1.2 molar ratio), and catalysts (e.g., Pd-based catalysts for cross-coupling) . Purification typically involves column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization, achieving yields up to 85% .
Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond angles (e.g., C–N–C ~115–125°) and dihedral angles between aromatic rings (e.g., 36.3° between pyridazine and benzene rings). Complementary techniques include NMR (¹H/¹³C for proton environments), HPLC-MS for purity (>95%), and FT-IR for functional group identification (e.g., carbonyl stretching at ~1650 cm⁻¹) .
Q. What are the primary pharmacological targets of pyridazine-piperazine hybrids, and how are preliminary bioassays designed?
- Methodology : Pyridazine derivatives are screened for anti-bacterial, anti-viral, or kinase inhibition activity. For example, in vitro assays against Staphylococcus aureus (MIC ≤ 25 µg/mL) or HIV-1 protease inhibition (IC₅₀ ≤ 10 µM) are common. Assays use microdilution methods or fluorescence-based enzymatic readouts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be elucidated for this compound’s piperazine-pyridazine core?
- Methodology : Systematic substitution of the pyrazine-carbonyl or pyrazole moieties is performed. For example, replacing pyrazine with pyrimidine alters solubility and target affinity. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes to targets like PARP-1 or EGFR. Experimental validation via IC₅₀ comparisons (e.g., ±5 µM shifts) confirms SAR trends .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology : Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) are addressed by standardizing assay protocols. For instance, controlling ATP concentrations in kinase assays or using isogenic cell lines reduces variability. Meta-analyses of published data (e.g., 10–15 studies) identify outliers due to impurity levels (>5% by HPLC) or solvent effects (DMSO vs. aqueous buffers) .
Q. How does the compound’s conformational flexibility impact its interaction with biological targets?
- Methodology : Dynamic molecular simulations (MD, 100 ns trajectories) reveal rotational freedom in the piperazine ring, affecting binding pocket accessibility. SC-XRD data (e.g., chair conformation of piperazine) and thermodynamic studies (ΔG binding via ITC) correlate flexibility with entropy-driven binding .
Q. What experimental designs assess the environmental fate of this compound in ecological risk studies?
- Methodology : Long-term environmental impact studies (e.g., 5-year field trials) measure biodegradation rates (half-life ≥30 days) and bioaccumulation in model organisms (e.g., Daphnia magna). HPLC-UV or LC-MS/MS quantifies residues in soil/water, while toxicity assays (e.g., LC₅₀ for algae) evaluate ecological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
